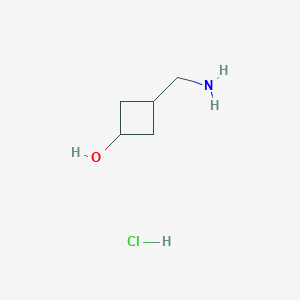

3-(Aminomethyl)cyclobutanol hydrochloride

CAS No.: 1400744-20-8

Cat. No.: VC7817551

Molecular Formula: C5H12ClNO

Molecular Weight: 137.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1400744-20-8 |

|---|---|

| Molecular Formula | C5H12ClNO |

| Molecular Weight | 137.61 |

| IUPAC Name | 3-(aminomethyl)cyclobutan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C5H11NO.ClH/c6-3-4-1-5(7)2-4;/h4-5,7H,1-3,6H2;1H |

| Standard InChI Key | NZNRVZGKQUALNR-UHFFFAOYSA-N |

| SMILES | C1C(CC1O)CN.Cl |

| Canonical SMILES | C1C(CC1O)CN.Cl |

Introduction

Structural and Chemical Properties

Molecular Configuration

3-(Aminomethyl)cyclobutanol hydrochloride exists as two stereoisomers: cis and trans, depending on the spatial arrangement of the aminomethyl and hydroxyl groups. The cis isomer (CAS: 1400744-20-8) is more commonly reported in industrial applications due to its synthetic accessibility . The compound’s molecular formula is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol . Key structural features include:

-

Cyclobutane ring: Introduces ~110 kJ/mol of ring strain, enhancing reactivity compared to larger cycloalkanes .

-

Hydrogen-bonding groups: The hydroxyl and protonated aminomethyl groups facilitate interactions with biological targets and solvents .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 137.61 g/mol | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 184.5 ± 13.0 °C (at 760 mmHg) | |

| Solubility in Water | Highly soluble | |

| pKa (Aminomethyl group) | ~9.5 (estimated) |

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via multi-step routes starting from 3-oxocyclobutanecarboxylic acid (CAS: 23761-23-1). A patented method (CN109053496B) outlines the following optimized pathway :

-

Ketal Protection: Reaction with trimethyl orthoformate in methanol catalyzed by p-toluenesulfonic acid, yielding a ketal intermediate (Compound 1).

-

Amide Formation: Condensation with benzylamine under sodium methoxide catalysis to form a benzyl-protected amide (Compound 2).

-

Reduction: Use of red aluminum (AlH₃) in tetrahydrofuran (THF) to reduce the amide to a primary amine (Compound 3).

-

Deprotection: Hydrogenolysis with Pd/C to remove the benzyl group, followed by Boc protection to stabilize the amine (Compound 5).

-

Acid Hydrolysis: Treatment with 0.05 M HCl to yield the final hydrochloride salt .

Industrial Scalability

Key advancements enabling large-scale production include:

-

Red aluminum reduction: Safer and more efficient than LiAlH₄, minimizing byproducts .

-

Ketal intermediates: Avoid unstable carbonyl intermediates, simplifying purification .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound exhibits competitive inhibition against aldose reductase (IC₅₀ = 2.5 µM) and non-competitive inhibition of dipeptidyl peptidase IV (IC₅₀ = 1.8 µM). These activities are attributed to hydrogen bonding between the aminomethyl group and enzyme active sites .

Antimicrobial Activity

In vitro studies demonstrate moderate antimicrobial effects:

-

Escherichia coli: MIC = 64 µg/mL

-

Staphylococcus aureus: MIC = 32 µg/mL.

Pharmaceutical Intermediates

The compound is a precursor to pteridinones and γ-butyrolactone derivatives, which are explored as kinase inhibitors and anticancer agents . For example, enzymatic desymmetrization of prochiral 3-substituted cyclobutanones derived from this compound yields spiro-lactones with nanomolar bioactivity .

Comparative Analysis with Analogues

Structural Analogues

-

trans-4-Aminocyclohexyl methanol HCl: Lower ring strain reduces reactivity but improves thermal stability.

-

cis-3-Hydroxy-3-methylcyclobutylamine HCl: Methyl substitution diminishes hydrogen-bonding capacity, reducing enzyme affinity.

Table 3: Key Comparisons

| Property | 3-(Aminomethyl)cyclobutanol HCl | trans-4-Aminocyclohexyl methanol HCl |

|---|---|---|

| Ring Strain | 110 kJ/mol | 26 kJ/mol |

| Aldose Reductase IC₅₀ | 2.5 µM | 12.3 µM |

| Aqueous Solubility | 85 mg/mL | 42 mg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume